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Abstract

Brobactam, a potent synthetic B-lactamase inhibitor, holds significant interest in the ongoing
battle against antibiotic resistance. This technical guide provides a comprehensive overview of
the chemical structure, properties, and mechanism of action of Brobactam. Detailed
information on its synthesis, physicochemical characteristics, and interaction with -lactamase
enzymes is presented to support further research and development in the field of antibacterial
therapies.

Chemical Structure and Identification

Brobactam, systematically named (2S,5R,6R)-6-bromo-3,3-dimethyl-7-ox0-4-thia-1-
azabicyclo[3.2.0]heptane-2-carboxylic acid, is a penicillanic acid derivative.[1] Its core structure
consists of a B-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The
presence of a bromine atom at the 6-position is a key feature of its chemical identity.
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Identifier Value

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-

IUPAC Name . . .
1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
6-pB-Bromopenicillanic acid, Sulbactam related

Synonyms
compound D[1]

CAS Number 26631-90-3[1]

Molecular Formula CsH10BrNOsS[1]

Molecular Weight 280.14 g/mol [1]
CC1(C)--INVALID-LINK--N2C(=0)--INVALID-

SMILES

LINK--Br[1]

Synthesis

The synthesis of Brobactam, or 6-3-bromopenicillanic acid, can be achieved through several
routes, primarily involving the modification of the readily available 6-aminopenicillanic acid (6-
APA).

Synthetic Pathways

Key synthetic strategies for obtaining 6-halogenated penicillanic acids include:

o Diazotization of 6-Aminopenicillanic Acid: This method involves the diazotization of 6-APA in
the presence of a bromide source.

o Epimerization of 6a-Bromopenicillanic Acid: The 6a-bromo isomer can be converted to the
desired 6[3-bromo isomer (Brobactam) under specific reaction conditions.

e Reduction of 6,6-Dibromopenicillanic Acid Derivatives: Selective reduction of a 6,6-dibromo
intermediate can yield the 6-monobromo derivative.

The following diagram illustrates a generalized synthetic workflow for the preparation of
Brobactam starting from 6-aminopenicillanic acid.
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Generalized Synthesis Workflow for Brobactam

Starting Material

6-Aminopenicillanic Acid

. Diazotization

Intermediate Steps

Diazotization with NaNOz / HBr

. Bromination

Formation of 6-a/B-bromo mixture

. Isomerization

Epimerization of 6-a-bromo isomer

A. Purification

Final Rroduct

Brobactam

((2S,5R,6R)-6-bromo...)

Click to download full resolution via product page
Figure 1. Generalized workflow for the synthesis of Brobactam.

Physicochemical Properties

The physicochemical properties of Brobactam are crucial for its formulation, delivery, and
pharmacokinetic profile.
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Property

Value

Molecular Weight

280.14 g/mol [1]

Predicted XlogP

1.9

Melting Point

Data for the 6B3-isomer (Brobactam) is not
readily available. The 6a-isomer has a reported
melting point of 139-140 °C.

Solubility

Specific quantitative data not available. As a
carboxylic acid, solubility is expected to be pH-

dependent.

pKa

Specific quantitative data not available. The
carboxylic acid moiety is the primary acidic

center.

Stability

B-lactam rings are susceptible to hydrolysis.

Stability is influenced by pH and temperature.

Mechanism of Action: 3-Lactamase Inhibition

Brobactam's primary therapeutic value lies in its ability to inhibit -lactamase enzymes, which

are produced by bacteria and are a major mechanism of resistance to [3-lactam antibiotics.

Inhibition of B-Lactamases

Brobactam acts as a potent, irreversible, and active-site-directed inhibitor of a wide spectrum

of B-lactamases. It functions as a "suicide inhibitor." Upon binding to the active site of the [3-

lactamase, the B-lactam ring of Brobactam is opened, leading to the formation of a stable,

covalent acyl-enzyme intermediate. This incapacitates the enzyme, preventing it from

hydrolyzing and inactivating co-administered B-lactam antibiotics.

The following diagram illustrates the mechanism of -lactamase inhibition by Brobactam.
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Mechanism of B-Lactamase Inhibition by Brobactam
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Figure 2. Simplified mechanism of B-lactamase inactivation by Brobactam.

Pharmacokinetics

The pharmacokinetic properties of Brobactam have been investigated, particularly in
combination with -lactam antibiotics. A study involving the oral administration of a combination
of pivampicillin (a prodrug of ampicillin) and Brobactam provided the following insights.
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Parameter Brobactam

Maximum Plasma Concentration (Cmax) 2.1 (= 2.0) pg/mL

Time to Maximum Plasma Concentration (Tmax) 2.3 (x 0.8) hours

Elimination Half-life (t¥%) 1.6 (£ 2.0) hours

24-hour Urinary Recovery 40.2% (* 11.4%) of the administered dose

Experimental Protocol: Pharmacokinetic Study in
Healthy Volunteers

The following provides a general outline of the methodology used in a clinical pharmacokinetic

study of Brobactam.
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Workflow of a Clinical Pharmacokinetic Study
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Figure 3. Generalized workflow for a clinical pharmacokinetic study of Brobactam.

In-Vitro Antibacterial Activity

When combined with a -lactam antibiotic such as ampicillin, Brobactam enhances the
antibacterial spectrum to include B-lactamase producing strains that would otherwise be
resistant. The combination has shown good activity against staphylococcal penicillinase and
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many broad-spectrum (-lactamases found in Enterobacteriaceae. Notably, the
ampicillin/brobactam combination has demonstrated superior activity against certain species
like Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica
when compared to other B-lactam/B-lactamase inhibitor combinations.

Conclusion

Brobactam is a significant 3-lactamase inhibitor with the potential to restore the efficacy of
established B-lactam antibiotics against resistant bacterial strains. Its chemical structure is well-
defined, and while general synthetic routes are known, further optimization for large-scale
production may be beneficial. The available pharmacokinetic data suggests it is suitable for
combination therapy. A deeper understanding of its physicochemical properties and detailed
kinetic studies with a broader range of B-lactamases will be invaluable for its future clinical
development and application. This guide provides a foundational resource for researchers
dedicated to advancing the field of antimicrobial chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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